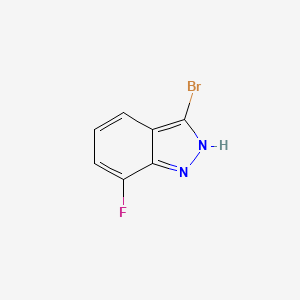

3-Bromo-7-fluoro-1H-indazole

描述

Evolution of Indazole Chemistry in Modern Academic Inquiry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history in chemical synthesis and medicinal chemistry. accelachem.com Initially, research into indazoles was primarily focused on fundamental synthesis and understanding their tautomeric properties, as they can exist in 1H-, 2H-, and 3H-forms. nih.gov Over the last few decades, however, the focus has shifted dramatically towards their application in pharmacology. accelachem.comnih.gov

The evolution of synthetic methodologies has been a key driver in this shift. Modern organic chemistry has provided a plethora of new tools for the functionalization of the indazole core at various positions, allowing for the creation of vast libraries of derivatives. biomall.in Techniques such as transition metal-catalyzed cross-coupling reactions, direct C-H functionalization, and regioselective halogenation have enabled chemists to precisely modify the indazole scaffold, fine-tuning its electronic and steric properties to interact with specific biological targets. glpbio.comambeed.com This has led to the discovery of indazole-based compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. chemsrc.comsigmaaldrich.com

Significance of Halogenated Indazoles in Chemical Biology and Medicinal Chemistry Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indazole scaffold has proven to be a particularly fruitful strategy in medicinal chemistry and chemical biology. Halogens can significantly alter a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity for biological targets. glpbio.com

The strategic placement of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. These interactions are increasingly recognized as important for molecular recognition at the active sites of proteins and enzymes. For instance, the bromine atom, with its significant size and polarizability, can participate in strong halogen bonds and serve as a versatile handle for further synthetic modifications through cross-coupling reactions. google.comchemblink.com The fluorine atom, on the other hand, is often introduced to block metabolic oxidation, increase binding affinity, or modulate the pKa of nearby functional groups. glpbio.comgoogle.com

This ability to fine-tune molecular properties has made halogenated indazoles valuable as kinase inhibitors, enzyme inhibitors, and probes for studying cellular processes. biomall.in Their resemblance to the purine (B94841) core of ATP allows them to fit into the ATP-binding pockets of kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. biomall.in

Current Research Landscape Pertaining to the this compound Moiety

This compound is a specific halogenated indazole that has appeared in the scientific literature primarily as a building block in the synthesis of more complex bioactive molecules. accelachem.comchemsrc.com Its chemical structure combines the features of a bromine atom at the 3-position and a fluorine atom at the 7-position, making it a subject of interest for synthetic and medicinal chemists.

A notable application of this compound is found in a patent for the development of new inhibitors of Fatty Acid Synthase (FASN). FASN is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids and is overexpressed in various types of cancer, making it a promising target for antineoplastic agents. The patent describes the use of This compound as a starting material in a multi-step synthesis to produce novel FASN inhibitors. Specifically, the indazole is protected with a tert-butyloxycarbonyl (Boc) group in a reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O) and triethylamine (B128534) (TEA) in dichloromethane. This protected intermediate is then presumably used in subsequent steps to build the final inhibitor molecule.

The compound is commercially available as a research chemical, indicating its accessibility to the scientific community for use in discovery and development programs. ambeed.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257853-72-7 | |

| Molecular Formula | C₇H₄BrFN₂ | |

| Molecular Weight | 215.02 g/mol | |

| Appearance | Solid (typical) | biomall.in |

| Primary Use | Research Chemical / Synthetic Intermediate |

Table 2: Research Context of Halogenated Indazoles

| Research Area | Significance of Halogenated Indazoles | Example Related Compounds | Source |

| Anticancer Research | Serve as scaffolds for kinase inhibitors (e.g., FASN, nNOS). chemblink.com | 3-Bromo-7-nitro-1H-indazole | chemblink.com |

| Synthetic Chemistry | Versatile intermediates for cross-coupling and functionalization reactions. glpbio.comgoogle.com | 4-Bromo-7-fluoro-1H-indazole | google.com |

| Chemical Biology | Used as probes to study enzyme-ligand interactions and cellular pathways. | 3-Bromo-1H-indazole | biomall.in |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-7-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRELOGGMJHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718265 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257853-72-7 | |

| Record name | 3-Bromo-7-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 7 Fluoro 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-7-fluoro-1H-indazole Synthesis

A retrosynthetic approach to this compound reveals several viable synthetic disconnections. The primary strategic considerations involve the formation of the indazole core and the regioselective introduction of the bromo and fluoro substituents.

Established Cyclization Pathways for Indazole Ring Formation

The construction of the indazole ring is a cornerstone of the synthesis of this compound. Several well-established cyclization methodologies can be adapted for this purpose, primarily involving the formation of the N-N bond and subsequent cyclization onto the benzene (B151609) ring. Common strategies include the reaction of ortho-substituted anilines with nitrites (the Davis-Beirut reaction), the cyclization of o-arylhydrazones, and intramolecular C-H amination reactions. nih.gov

One prevalent pathway involves the diazotization of an appropriately substituted aniline (B41778), followed by intramolecular cyclization. For instance, substituted ortho-aminotoluenes can react with sodium nitrite (B80452) to form a diazo compound, which then cyclizes to the indazole ring. guidechem.com Another powerful method is the [3+2] annulation approach from arynes and hydrazones. organic-chemistry.org The choice of the specific cyclization pathway often depends on the availability of starting materials and the desired substitution pattern.

The synthesis of the 7-fluoro-1H-indazole core, a key precursor, can be achieved through several routes. One documented method involves the reaction of 2,3-difluorobenzaldehyde (B42452) with hydrazine (B178648) monohydrate at elevated temperatures. chemicalbook.com Another approach utilizes 2-fluoro-6-methylaniline (B1315733) as a starting material, which undergoes acetylation, cyclization with isoamyl nitrite, and subsequent deacetylation to yield 7-fluoro-1H-indazole. guidechem.com

| Cyclization Pathway | Key Precursors | Reagents and Conditions | Reference |

| From o-fluorobenzaldehydes | 2,3-Difluorobenzaldehyde | Hydrazine monohydrate, 180°C | chemicalbook.com |

| From o-alkylanilines | 2-Fluoro-6-methylaniline | 1. Acetic anhydride; 2. Isoamyl nitrite, acetic acid, acetic anhydride; 3. Ammonia, methanol | guidechem.com |

| SNAr Cyclization | 2'-Fluoro-5'-nitroacetophenone | Hydrazine hydrate, DMF | nih.gov |

Precursor Design for Regioselective Halogenation at C3 and C7

The regioselective introduction of bromine at the C3 position and fluorine at the C7 position is critical. The timing of these halogenation steps in the synthetic sequence dictates the design of the precursors.

For the introduction of the C7-fluoro substituent, precursors such as 2,3-difluorobenzaldehyde or 2-fluoro-6-methylaniline are strategically advantageous as they already contain the fluorine atom at the desired position relative to the eventual indazole ring. guidechem.comchemicalbook.com The use of these precursors simplifies the synthesis by incorporating the C7-fluoro group from the outset.

The introduction of the C3-bromo group is typically achieved by electrophilic bromination of a pre-formed 7-fluoro-1H-indazole ring. The electron-rich nature of the C3 position of the indazole ring makes it susceptible to electrophilic attack. Therefore, a key precursor is 7-fluoro-1H-indazole itself. The design of the synthesis often focuses on the efficient construction of this intermediate.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound generally involve the initial synthesis of 7-fluoro-1H-indazole, followed by regioselective bromination at the C3 position.

Bromination Strategies at the C3 Position

The C3 position of the 1H-indazole ring is known to be susceptible to electrophilic substitution. A variety of brominating agents can be employed for the regioselective bromination of 7-fluoro-1H-indazole.

N-Bromosuccinimide (NBS) is a widely used reagent for the C3-bromination of indazoles. chim.it The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane. Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been used for the efficient bromination of indazoles under mild, ultrasound-assisted conditions. nih.gov

Electrophilic bromination using molecular bromine (Br2) in the presence of a base like sodium hydroxide (B78521) or in acetic acid is also a common method for the C3-bromination of indazoles. chim.it The choice of brominating agent and reaction conditions can be optimized to achieve high yields and selectivity.

| Brominating Agent | Reaction Conditions | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Mild conditions, good regioselectivity | chim.itnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol, Na2CO3, Ultrasound | Rapid reaction, mild conditions | nih.gov |

| Bromine (Br2) | Sodium hydroxide or Acetic acid | Readily available, cost-effective | chim.it |

Fluorination Protocols at the C7 Position

As discussed in the precursor design, the most straightforward approach to introduce the fluorine atom at the C7 position is to start with a precursor that already contains this substituent. Syntheses commencing from 2,3-difluorobenzaldehyde or 2-fluoro-6-methylaniline directly lead to the formation of the 7-fluoro-1H-indazole core. guidechem.comchemicalbook.com

Direct fluorination of an indazole ring at the C7 position is challenging and less common due to the difficulty in controlling regioselectivity and the harsh conditions often required for aromatic fluorination. Therefore, the strategy of incorporating the fluorine atom at an early stage of the synthesis is generally preferred.

Sequential Halogenation and Annulation Approaches

A logical and commonly employed strategy for the synthesis of this compound is a sequential approach involving the formation of the indazole ring followed by halogenation. A plausible synthetic sequence is:

Annulation to form 7-fluoro-1H-indazole: This can be achieved, for example, by the cyclization of 2,3-difluorobenzaldehyde with hydrazine. chemicalbook.com

Regioselective bromination at the C3 position: The resulting 7-fluoro-1H-indazole can then be subjected to electrophilic bromination using a reagent such as NBS to introduce the bromine atom at the C3 position.

This sequential approach offers good control over the regiochemistry of the halogen substituents. Another example of a sequential approach is the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, which involves bromination, a ring closure reaction, and a deprotection step. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from an appropriately substituted aniline precursor.

Transition-Metal Catalyzed Coupling Reactions for Functionalization of this compound

Transition-metal catalysis, particularly with palladium and copper, provides powerful tools for the C-C and C-N bond formations essential for elaborating the this compound core. These reactions enable the introduction of a vast array of substituents, significantly expanding the chemical space accessible from this precursor.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for the functionalization of aryl halides. The bromine atom at the C3-position of this compound is particularly amenable to these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a highly effective strategy for creating C-C bonds. mdpi.com This reaction has been successfully applied to 3-bromoindazoles to introduce various aryl and heteroaryl groups. nih.govresearchgate.net The efficiency of the Suzuki-Miyaura coupling on the indazole scaffold can be influenced by several factors, including the choice of palladium catalyst, base, and solvent. mdpi.comresearchgate.net For instance, catalyst systems like Pd(PPh₃)₄ or ferrocene-based palladium complexes are often employed. mdpi.comresearchgate.net The use of microwave irradiation has been shown to accelerate these reactions, particularly for unprotected (NH) indazoles, reducing reaction times and potentially improving yields. researchgate.net While the C3-bromo position is the primary site for this reaction, functionalization at the C7 position is also feasible, typically by first introducing a bromine or triflate group at C7 on a suitable indazole precursor. nih.govrsc.orgrsc.org

| Reaction | Catalyst System | Base | Solvent | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, XPhosPdG2/XPhos, PdCl₂(dppf) | Cs₂CO₃, K₂CO₃ | Dioxane/EtOH/H₂O, DMF | Enables C3-arylation/heteroarylation; Microwave-assistance can improve efficiency. mdpi.comnih.govresearchgate.net |

| Heck Reaction | Pd(OAc)₂, Pd(L-proline)₂ | Et₃N, K₂CO₃ | DMF, Water | Forms C-C bonds with alkenes; phosphine-free catalysts and microwave conditions offer green alternatives. beilstein-journals.orgorganic-chemistry.org |

The Heck reaction provides a method for the vinylation of aryl halides, coupling them with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction has been developed for 3-bromoindazoles, allowing the synthesis of 3-vinylindazoles. beilstein-journals.org A significant challenge in Heck reactions with bromo-heteroarenes is the potential for dehalogenation as a side reaction. beilstein-journals.org Optimized conditions, sometimes involving high-speed ball-milling and the use of additives like tetrabutylammonium (B224687) bromide (TBAB), have been developed to enhance chemoselectivity and yield. beilstein-journals.org

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach for forming C-N, C-O, and C-S bonds. acs.org These reactions are valuable for introducing amine, ether, and thioether functionalities onto the indazole scaffold. The development of ligands has been crucial in improving the often harsh conditions of classical Ullmann reactions. acs.org Ligands such as 1,10-phenanthroline, amino acids, and BINOL can facilitate these couplings at lower temperatures and with weaker bases. acs.org

For the this compound scaffold, copper-mediated N-arylation represents a key transformation for linking the indazole core to other aromatic systems. While palladium catalysis is often preferred for C-C bonds, copper catalysis provides a powerful alternative for heteroatom coupling. Copper(I) iodide (CuI) is a common catalyst, often used in combination with a diamine ligand, to facilitate the coupling of aryl halides with various nucleophiles. researchgate.net

Derivatization Strategies on the this compound Scaffold

Beyond C3 functionalization, derivatization of the indazole's nitrogen atoms and other positions on the benzene ring is critical for modulating the compound's physicochemical and pharmacological properties.

Alkylation or acylation of the indazole nitrogen is a common derivatization strategy. However, the presence of two reactive nitrogen atoms (N1 and N2) in the 1H-indazole tautomer leads to the potential for forming a mixture of regioisomers. nih.gov The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the steric and electronic properties of both the indazole substrate and the alkylating agent. nih.govd-nb.info

Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. nih.gov Reaction conditions can be tuned to favor either the kinetic (N2) or thermodynamic (N1) product. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1-alkylation, whereas different conditions might lead to N2-selectivity, especially influenced by substituents at the C7 position. nih.govd-nb.info Computational studies have shown that for 3-bromo indazole, N2 alkylation can be highly selective under certain acidic conditions. wuxibiology.com N-acylation typically proceeds with high regioselectivity to give the N1-substituted product, which is often attributed to the isomerization of any initially formed N2-acylindazole to the more stable N1 regioisomer. nih.govd-nb.info

| Reaction | Reagents | Common Conditions | Selectivity |

| N-Alkylation | Alkyl halides, Alkyl tosylates | NaH in THF; K₂CO₃ in DMF | Condition-dependent; can be selective for N1 or N2. nih.govd-nb.info |

| N-Acylation | Acyl chlorides, Anhydrides | Base (e.g., pyridine, Et₃N) | Generally favors the thermodynamically more stable N1-isomer. nih.govd-nb.info |

While the C3 position is readily functionalized via cross-coupling, other positions on the benzene ring can also be modified. The existing 7-fluoro substituent strongly influences the regioselectivity of further electrophilic aromatic substitution reactions. For instance, creating a 3-bromo-7-iodo-1H-indazole derivative introduces a second, more reactive halogen, allowing for sequential and site-selective palladium-catalyzed reactions. researchgate.net This strategy enables the synthesis of 3,7-disubstituted indazoles, where different groups can be installed at each position in a controlled manner. researchgate.net Similarly, other functional groups like nitro or cyano groups can be introduced onto the indazole ring system to serve as handles for further chemical transformations.

Advanced Reaction Condition Optimization and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of complex molecules derived from this compound. For transition-metal catalyzed reactions, key parameters include the choice of catalyst and ligand, the nature of the base, the solvent system, reaction temperature, and time.

In Suzuki-Miyaura reactions, for example, the use of highly active phosphine (B1218219) ligands (e.g., XPhos) in combination with a second-generation palladium precatalyst (G2) can be crucial to prevent side reactions like debromination and improve yields. nih.gov The choice of solvent can also be critical; using ionic liquids has been shown to not only improve yields in some Suzuki couplings of 3-iodoindazoles but also to facilitate catalyst recycling. mdpi.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 3 Bromo 7 Fluoro 1h Indazole and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of indazole derivatives, offering profound insights into their tautomeric forms and the electronic influence of substituents.

Elucidation of Tautomeric Forms (1H- vs. 2H-Indazole) and Their Dynamics

The indazole core can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, distinguished by the position of the hydrogen atom on the pyrazole (B372694) ring. The 1H-tautomer is generally the more stable form. mdpi.comresearchgate.net This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically favored over the quinonoid nature of the 2H form. nih.gov

The tautomeric equilibrium is influenced by several factors, including the nature of substituents, the solvent, and the physical state (solution or solid). cdnsciencepub.com In solution, particularly in polar aprotic solvents like DMSO, the 1H-tautomer is typically predominant. However, in less polar solvents, the 2H-tautomer can be stabilized by intramolecular hydrogen bonding, especially in the presence of a suitable substituent at the 3-position. Dynamic NMR spectroscopy is a powerful tool to monitor the shifts in proton signals in various solvents, such as DMSO-d₆, to detect and study these tautomeric equilibria. For instance, studies on indazole-3-carbaldehyde derivatives have shown a clear solvent-dependent tautomerism, with the 1H-form favored in DMSO and the 2H-form in chloroform.

Interactive Table: Tautomeric Forms of Indazole Derivatives

| Compound | Tautomeric Form | Method of Determination | Reference |

|---|---|---|---|

| Indazole | 1H-tautomer predominates | Gas-phase, solution, solid state studies | mdpi.com |

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | 1H-tautomer | Experimental and theoretical (M06-2X, B3LYP, MP2-4) | researchgate.net |

| 3(5)-Substituted Pyrazoles | Dependent on Hammett σm value of substituent | 13C NMR (CDCl3, DMSO-d6, solid state) | cdnsciencepub.com |

| Indazole-3-carbaldehyde derivatives | Solvent-dependent (1H in polar, 2H in non-polar) | Variable-temperature NMR |

Analysis of Halogen Effects on Proton and Carbon Chemical Shifts

The introduction of halogen atoms, such as bromine and fluorine, onto the indazole ring significantly perturbs the electron density distribution, leading to discernible shifts in the ¹H and ¹³C NMR spectra. libretexts.org Electronegative atoms like halogens generally cause a downfield shift (increase in ppm) for nearby protons and carbons. libretexts.org

In 3-Bromo-7-fluoro-1H-indazole, the bromine atom at the 3-position and the fluorine atom at the 7-position exert both inductive and mesomeric effects. The electron-withdrawing nature of the halogens deshields the adjacent protons, causing them to resonate at a lower field. For example, in 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, the bromine at the 6-position deshields the adjacent H-5 and H-7 protons. The fluorine atom, being highly electronegative, will also have a pronounced effect on the chemical shifts of neighboring nuclei. modgraph.co.uk

The precise impact of these halogens can be complex, involving a combination of through-bond and through-space effects, including anisotropy and steric interactions. modgraph.co.uk Computational methods, such as GIAO (Gauge-Including Atomic Orbital) calculations, are often employed alongside experimental data to model and understand these halogen-induced chemical shift perturbations. modgraph.co.uk

Interactive Table: Halogen Effects on NMR Chemical Shifts

| Compound | Nucleus | Observed Effect | Reference |

|---|---|---|---|

| General Halogenated Aromatics | ¹H | Downfield shift near electronegative halogen | libretexts.orglibretexts.org |

| 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde | ¹H (H-5, H-7) | Downfield shift due to Br at C-6 | |

| 1-Halonaphthalenes | ¹H | Anisotropy, steric, and electric field effects from Cl, Br, I | modgraph.co.uk |

| Halobenzenes | ¹H (meta protons) | Anomalous SCS effect attributed to π-electron system | modgraph.co.uk |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, N-H indazoles typically form hydrogen-bonded structures. csic.es These hydrogen bonds, most commonly of the N–H···N type, are a dominant feature in the crystal packing of indazoles. csic.es The resulting supramolecular assemblies can take the form of dimers, trimers, or catemers (polymeric chains). csic.es For example, 3-methyl-1H-indazole crystallizes as hydrogen-bonded dimers, while 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole form helical catemers. csic.es

Ligand-Protein Co-crystallization Studies with Indazole Analogues

X-ray crystallography is also instrumental in understanding how indazole derivatives interact with biological macromolecules. Co-crystallization of indazole analogs with proteins provides atomic-level details of the binding mode and the specific interactions that contribute to biological activity. nih.govuniversiteitleiden.nl

For instance, co-crystal structures of indazole-based inhibitors with kinases like Hematopoietic Progenitor Kinase 1 (HPK1) have revealed key two-point hinge contacts between the indazole core and the protein's backbone. nih.gov Specifically, interactions involving the C3-H and N2 of the indazole ring with residues like Glu92 and Cys94 have been observed. nih.gov These studies are crucial for structure-based drug design, allowing for the rational optimization of ligand potency and selectivity. nih.govresearchgate.net

Interactive Table: Crystallographic Data of Indazole Derivatives

| Compound/Complex | Key Interactions | Supramolecular Assembly | PDB Code (if applicable) | Reference |

|---|---|---|---|---|

| 3-Methyl-1H-indazole | N–H···N hydrogen bonds | Dimers | - | csic.es |

| 3-Trifluoromethyl-1H-indazole | N–H···N hydrogen bonds | Helical catemers | - | csic.es |

| HPK1 with indazole inhibitor 11 | C(3)–H and N(2) hinge contacts with Glu92, Phe93 | - | 7L24 | nih.gov |

| HPK1 with indazole inhibitor 18 | C(3)–H and N(2) hinge contacts with Glu92, Phe93 | - | 7L25 | nih.gov |

| GRK2 with indazole-paroxetine hybrids | Indazole warhead locks kinase domain | - | - | nih.gov |

High-Resolution Mass Spectrometry for Precise Molecular Ion Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular formulas and for studying the fragmentation pathways of novel compounds. By providing a precise mass measurement of the molecular ion, often with an accuracy of a few parts per million (ppm), HRMS allows for the confident determination of the elemental composition. nih.gov

The fragmentation patterns observed in the mass spectrum, typically generated by techniques like electron ionization (EI) or electrospray ionization (ESI), offer valuable structural information. fxcsxb.com For indazole derivatives, a common fragmentation pathway involves the cleavage of the C—N bond of any substituent at the 3-position. fxcsxb.com The presence of halogen atoms like bromine and chlorine introduces characteristic isotopic patterns in the mass spectrum, which can further aid in structural elucidation. rsc.org Analyzing these fragmentation pathways helps in identifying unknown metabolites or degradation products and provides insights into the stability of different parts of the molecule. fxcsxb.comresearchgate.net

Medicinal Chemistry and Pharmacological Evaluation of 3 Bromo 7 Fluoro 1h Indazole Derivatives

The Indazole Scaffold as a Key Pharmacophore in Drug Discovery

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. benthamdirect.comtandfonline.comsamipubco.com This designation stems from its ability to serve as a versatile framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. samipubco.commdpi.com The synthetic accessibility of the indazole core further enhances its appeal, allowing for extensive derivatization to explore structure-activity relationships (SAR). benthamdirect.comsamipubco.com

The significance of the indazole nucleus in drug development is underscored by the number of approved drugs and clinical candidates containing this scaffold. samipubco.compnrjournal.comnih.gov Historically, research into indazole derivatives has yielded compounds with diverse therapeutic applications. tandfonline.commdpi.com

One of the earliest recognized indazole-based drugs is Benzydamine , utilized for its anti-inflammatory properties. pnrjournal.comtaylorandfrancis.com Another prominent example is Granisetron , a 5-HT3 receptor antagonist used to manage nausea and vomiting, particularly in the context of cancer chemotherapy. pnrjournal.comresearchgate.net

The clinical relevance of indazoles has expanded significantly into oncology. Several kinase inhibitors with an indazole core are now integral to cancer treatment regimens. nih.govresearchgate.net These include:

Pazopanib : A tyrosine kinase inhibitor for treating renal cell carcinoma. nih.govresearchgate.netbeilstein-journals.org

Niraparib : A PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer. nih.govnih.gov

Axitinib : A kinase inhibitor indicated for the treatment of advanced renal cell carcinoma. nih.govresearchgate.net

Lonidamine : An antiglycolytic agent that has been investigated for brain tumor treatment. pnrjournal.comresearchgate.net

Beyond these, numerous other indazole derivatives have been or are currently in clinical trials for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases. tandfonline.comsamipubco.comnih.gov For instance, Gamendazole has been studied for its effects on male fertility, and Bendazac is used topically for certain skin conditions. taylorandfrancis.comresearchgate.net The continuous exploration of this scaffold highlights its enduring importance in the quest for new therapeutic agents. tandfonline.com

The incorporation of halogen atoms, particularly bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The presence of both bromine and fluorine on the indazole scaffold, as in 3-bromo-7-fluoro-1H-indazole, offers several strategic advantages.

Bromine , as a larger halogen, can also influence a molecule's properties. The introduction of bromine can increase the therapeutic activity and duration of action of a drug. ump.edu.pl The "heavy atom effect" of bromine can be exploited in specific therapeutic areas like photodynamic therapy. ump.edu.pl Bromine's electron-withdrawing nature can enhance the reactivity of the scaffold in synthetic transformations, such as cross-coupling reactions, facilitating the creation of diverse analogues for SAR studies.

The combined presence of bromine and fluorine can therefore fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. ontosight.ai This dual substitution strategy allows for a multi-faceted approach to optimizing drug candidates.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic modification of the this compound core and the evaluation of the resulting analogues' biological activities are crucial for understanding their structure-activity relationships (SAR). nih.gov These studies provide insights into how different substituents and their positions on the indazole ring influence pharmacological properties.

The position and type of halogen substituent on the indazole ring can significantly impact biological activity. mdpi.com For example, in a series of indazole-based inhibitors of fibroblast growth factor receptors (FGFRs), substitutions on the indazole ring were found to be critical for potency. whiterose.ac.uk

Studies on other halogenated indazoles have demonstrated the importance of the substitution pattern. For instance, research on indazole derivatives as nitric oxide synthase (NOS) inhibitors showed that fluorination of the aromatic ring increased inhibitory potency and selectivity for NOS-II. researchgate.net Specifically, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was a selective inhibitor of NOS-II. researchgate.net

In another example, the placement of a fluorine group at the C7 position of an indazole derivative led to the highest hypotensive and bradycardic activities in an in vivo cardiac model. nih.gov The presence of a bromine atom at C3, while not showing a significant trend in regioselectivity during synthesis, does exert a steric influence that can affect interactions with biological targets. beilstein-journals.org The combination of bromine at position 3 and fluorine at position 7 in the parent compound provides a unique electronic and steric profile that is explored through SAR studies.

Modification at the N1 position of the indazole ring is a common strategy to modulate the pharmacological profile of indazole-based compounds. mdpi.com The nature of the N1-substituent can influence potency, selectivity, and pharmacokinetic properties.

For example, in a series of allosteric CC-chemokine receptor 4 (CCR4) antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group were found to be the most potent N1-substituents. acs.org In the development of inhibitors for haspin and Clk4 kinases, N1-benzoylated 5-(4-pyridinyl)indazoles demonstrated that modulation of the benzoyl substituents could toggle selectivity between the two kinases. nih.gov Specifically, a 2-acetyl benzoyl substituent favored Clk4 inhibition, while a 4-acetyl benzoyl substituent showed high selectivity for haspin. nih.gov

The synthesis of N1-alkylated indazoles can be challenging due to the potential for forming N2-isomers. researchgate.netbeilstein-journals.org However, developing regioselective synthetic protocols is crucial, as the biological activity often differs significantly between the two isomers. beilstein-journals.org Studies have shown that both steric and electronic effects of substituents on the indazole ring, as well as the choice of alkylating reagent, can influence the N1/N2 ratio. beilstein-journals.orgbeilstein-journals.org

Altering substituents at positions other than 3, 7, and N1 on the indazole ring can also lead to significant changes in biological activity. mdpi.com For instance, in the development of CCR4 antagonists, it was found that only small groups were tolerated at the C5 and C6 positions, with C6 analogues being preferred. acs.org Methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position. acs.org

In a different study, substitutions at the 5-position of the indazole ring with electron-donating groups resulted in a bathochromic shift in emission wavelength and an increase in quantum yield, indicating an influence on the molecule's electronic properties. acs.org The introduction of a nitro group at the 7-position has been shown to confer excellent N-2 regioselectivity during alkylation reactions. beilstein-journals.orgbeilstein-journals.org Furthermore, in a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was part of the most potent compound identified. mdpi.com

These findings highlight that a comprehensive exploration of substitutions around the entire indazole ring system is necessary to fully delineate the SAR and to optimize the desired pharmacological properties of this compound derivatives. mdpi.comwhiterose.ac.uk

Data Tables

Table 1: Clinically Relevant Indazole-Based Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) pnrjournal.comtaylorandfrancis.com |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist pnrjournal.comresearchgate.net |

| Pazopanib | Oncology | Tyrosine kinase inhibitor nih.govresearchgate.netbeilstein-journals.org |

| Niraparib | Oncology | PARP inhibitor nih.govnih.gov |

| Axitinib | Oncology | Kinase inhibitor nih.govresearchgate.net |

| Lonidamine | Oncology | Antiglycolytic agent pnrjournal.comresearchgate.net |

| Gamendazole | Male Contraception (Investigational) | Affects sperm development researchgate.net |

| Bendazac | Dermatology | NSAID taylorandfrancis.comresearchgate.net |

Mechanism of Action Elucidation and Target Identification

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific molecular targets. Elucidating these mechanisms is crucial for understanding their pharmacological profiles and for the rational design of new, more potent therapeutic agents.

Enzyme Inhibition Studies: Kinases, NOS Isoforms, and Other Enzymatic Targets

Derivatives of this compound have demonstrated significant inhibitory activity against a variety of enzymes, playing a crucial role in their potential therapeutic applications.

Indazole derivatives are widely recognized for their capacity to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net For instance, certain indazole derivatives have shown potent inhibition of fibroblast growth factor receptors (FGFRs), anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR). researchgate.netmdpi.com The 1H-indazole-3-amine structure, a common feature in these derivatives, is an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. mdpi.com Modifications to the indazole scaffold have led to compounds that inhibit a range of kinases involved in tumor progression. nih.gov For example, some derivatives have shown inhibitory concentrations in the nanomolar range against FGFRs.

Notably, nitro-substituted indazoles, such as 3-bromo-7-nitroindazole, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) over other isoforms like endothelial (eNOS) and inducible (iNOS). chemsrc.comresearchgate.netmedchemexpress.com This selectivity is significant as nNOS is implicated in various neurological conditions. The inhibitory activity of these compounds is attributed to their interaction with the active site of the enzyme. researchgate.net Fluorination of the indazole ring has been shown to increase the inhibitory potency and selectivity for NOS-II. researchgate.net

Beyond kinases and NOS, indazole derivatives have been investigated as inhibitors of other enzymes. Some have shown inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism. smolecule.comtaylorandfrancis.com Additionally, certain indazole compounds have been found to inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties. ahievran.edu.tr The position of halogen substituents on the indazole ring influences the inhibitory effect on LPO. ahievran.edu.tr

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

The biological activity of this compound derivatives is also mediated through their binding to various receptors. The indazole scaffold can serve as a bioisostere for other chemical groups, allowing it to interact with a range of receptor types.

The presence of bromine and fluorine atoms on the indazole ring can enhance binding affinity and selectivity towards specific molecular targets. The 1H-indazole-3-amine structure is a known hinge-binding fragment, facilitating interaction with the hinge region of tyrosine kinase receptors. mdpi.com The diverse biological activities of indazole compounds, including anti-tumor and anti-inflammatory effects, are a result of these receptor interactions. chemenu.com

Cellular Pathway Modulation and Downstream Effects

The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream cellular events, modulating various signaling pathways.

In the context of cancer, these compounds can modulate signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key mechanisms is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov

Furthermore, certain indazole derivatives can suppress the phosphorylation of key proteins in signaling cascades, such as the ASK1-p38/JNK pathway, which is involved in inflammatory responses and apoptosis. researchgate.net The inhibition of kinases like FGFR and EGFR by these compounds directly impacts downstream signaling pathways that drive tumor growth. researchgate.net

Biological Activity Spectrum of this compound Derivatives

The diverse molecular interactions of this compound derivatives translate into a broad spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity and Cytotoxicity in Various Cell Lines

Indazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. mdpi.comnih.gov The anticancer activity is a major focus of research for this class of compounds. chemenu.com

Studies have demonstrated the antiproliferative effects of these derivatives against cell lines from various cancers, including breast cancer (MCF-7), cervical cancer (HeLa), lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatocellular carcinoma (HepG2). nih.govnih.gov The cytotoxic effects are often potent, with some compounds showing inhibitory concentrations (IC50) in the micromolar and even nanomolar range. nih.gov For instance, a derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Another compound, 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

The presence and position of substituents on the indazole ring significantly influence the anticancer potency. For example, fluorinated indazoles have shown enhanced anticancer properties.

In Vitro Antiproliferative and Apoptotic Effects

The primary mechanism behind the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation and induce apoptosis.

In vitro studies have consistently shown that these compounds cause a dose-dependent inhibition of cancer cell growth. nih.gov This antiproliferative effect is directly linked to the induction of apoptosis. Flow cytometry analysis has confirmed that treatment with these derivatives leads to a significant increase in the percentage of apoptotic cells. researchgate.net The apoptotic process is often mediated by the intrinsic pathway, involving the regulation of Bcl-2 family proteins. nih.govresearchgate.net For example, treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and execution of apoptosis. nih.gov Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

Interactive Table: Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | Apoptosis induction, Upregulation of Bax, Downregulation of Bcl-2 nih.gov |

| Compound 6o | K562 (Leukemia) | 5.15 | Apoptosis induction, Inhibition of Bcl-2 family nih.govresearchgate.net |

| Indazole Derivative | HL60 (Leukemia) | 0.0083 | Not specified mdpi.com |

| Indazole Derivative | HCT116 (Colon) | 0.0013 | Not specified mdpi.com |

Microtubule Polymerization Inhibition and Cell Cycle Arrest

Derivatives of this compound have been investigated for their potential as anticancer agents, specifically focusing on their ability to interfere with microtubule dynamics and cell cycle progression. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.

One area of investigation involves the development of tubulin polymerization inhibitors. For example, certain indazole-containing chalcone (B49325) hybrids have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network. frontiersin.org This disruption can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis. mdpi.comacs.org Studies on related heterocyclic compounds, such as those containing a β-lactam ring, have also demonstrated the ability to disrupt tubulin polymerization and suppress angiogenesis. mdpi.com

Flow cytometry analysis is a common method used to determine the effect of these compounds on the cell cycle. Treatment of cancer cells with tubulin polymerization inhibitors often results in an accumulation of cells in the G2/M phase, indicating a block in mitosis. acs.org For instance, a study on K562 cells showed that a combination treatment involving a prodrug activated to a tubulin inhibitor led to an increase in the G2/M phase cell population. acs.org

The following table summarizes the effects of representative indazole derivatives and related compounds on microtubule polymerization and the cell cycle.

| Compound/Derivative Class | Target/Mechanism | Effect | Cell Line(s) | Reference |

| Indazole-containing chalcone hybrids | Tubulin polymerization inhibition | Disrupts microtubule network | MCF-7 | frontiersin.org |

| Chiral azetidin-2-ones | Tubulin polymerization disruption | Suppresses angiogenesis | Not specified | mdpi.com |

| N'-[(E)-(4-methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (Suprafenacine) | Microtubule destabilization | Induces G2/M phase cell cycle arrest and apoptosis | Cancer cells, including drug-resistant ones | targetmol.com |

| Prodrug of a tubulin polymerization inhibitor | Tubulin polymerization inhibition | G2/M phase cell cycle arrest | K562 | acs.org |

Selectivity Assessment Against Normal Cells

A critical aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while sparing normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window of a treatment. Consequently, derivatives of this compound are evaluated for their cytotoxicity against normal cell lines in parallel with cancer cell lines.

The selectivity index (SI) is a quantitative measure of this selectivity, calculated as the ratio of the IC50 (the concentration of a compound that inhibits 50% of the cell population) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

For example, a study on a series of indazole derivatives identified a compound (6o) that exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM. nih.gov Crucially, this compound showed great selectivity towards the cancer cells, with an IC50 of 33.2 µM against the normal human embryonic kidney cell line HEK-293, resulting in a selectivity index of 6.45. nih.gov This suggests a favorable therapeutic window for this particular derivative. Similarly, other fluorinated indazole analogs have demonstrated selectivity toward cancer cells over normal cells. vulcanchem.com

The table below presents data on the selectivity of certain indazole derivatives.

| Compound | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6o | K562 | 5.15 | HEK-293 | 33.2 | 6.45 | nih.gov |

| Fluorinated Indazole Analog | K562 | 5.15 | HEK-293 | 33.20 | Not explicitly calculated | vulcanchem.com |

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Indazole derivatives have long been recognized for their anti-inflammatory properties. taylorandfrancis.comresearchgate.net One of the primary mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. researchgate.netacs.org There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation. acs.org Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. acs.org

Research has shown that certain indazole derivatives can act as potent COX inhibitors. For instance, some derivatives have been reported to exhibit COX inhibition with IC50 values in the low micromolar range, in some cases outperforming traditional anti-inflammatory drugs like celecoxib (B62257). Docking studies have provided insights into how these compounds might bind to the active site of the COX-2 enzyme, often forming hydrogen bonds with key amino acid residues like Tyr355 and Arg120, similar to the binding mode of indomethacin (B1671933). researchgate.net

The anti-inflammatory potential of indazole derivatives is an active area of research, with efforts focused on synthesizing novel compounds with enhanced potency and selectivity for COX-2. researchgate.netnih.gov

The following table summarizes the COX inhibitory activity of selected indazole derivatives and related compounds.

| Compound/Derivative Class | COX Isoform(s) Targeted | IC50 (µM) | Standard Drug Comparison | Reference |

| Indazole Derivative A | COX | 0.01 | Outperforms celecoxib | |

| Indazole Derivative B | COX | 5.40 | - | |

| Quinazolin-4-one Derivative QZN-16 | COX-2 | Not specified (Docking score -10.32 kcal/mol) | Compared to indomethacin | researchgate.net |

| Benzoxazole/pyrazole hybrid 28 | COX-2 | 0.56 | More potent than celecoxib (IC50 = 1.11 µM) | nih.gov |

| Indolizine Analogue 2a | COX-2 | 6.56 | Compared to celecoxib (IC50 = 0.05 µM) and indomethacin (IC50 = 6.8 µM) | ijper.org |

Antimicrobial and Anti-parasitic Applications

The indazole scaffold is a versatile pharmacophore that has also demonstrated significant potential in the development of antimicrobial and anti-parasitic agents. researchgate.netmdpi.com Various substituted indazole derivatives have been synthesized and evaluated for their activity against a range of pathogens, including bacteria, fungi, and parasites. taylorandfrancis.comnih.gov

Indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. researchgate.net The presence and position of substituents on the indazole ring, such as halogens, can significantly influence the antimicrobial spectrum and potency. researchgate.net For example, some studies have highlighted the improved antifungal activity of hexahydroindazoles when substituted with a p-chlorophenyl group at the third position. researchgate.net

In the realm of anti-parasitic research, indazole derivatives have been investigated for their efficacy against protozoan parasites like Trichomonas vaginalis and Trypanosoma cruzi. nih.gov They have also shown promise as potential treatments for infections caused by brain-eating amoebae. nih.gov The mechanism of action can vary, but may involve the inhibition of essential enzymes in the pathogens. nih.gov For example, some indazole-derived compounds have been designed as inhibitors of SAH/MTA nucleosidase, an enzyme found in some microbes. nih.gov

The table below provides a summary of the antimicrobial and anti-parasitic activities of some indazole derivatives.

| Derivative Class | Target Organism(s) | Observed Activity/MIC/IC50 | Reference |

| Methyl 4-bromo-3H-indazole-7-carboxylate | Candida albicans, Candida glabrata | Potential as an antifungal agent (MIC indicates activity) | |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Active against various bacterial and fungal strains | researchgate.net |

| 3-piperazin-1-yl methyl-4-(4-trimethoxymethyl-benzyloxy)-1H-indazole | Staphylococci and Enterococci (including multi-drug resistant strains) | Good antibacterial activity | researchgate.net |

| 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Various bacterial and fungal species | Most active among tested compounds | researchgate.net |

| Indazole derivatives | Trichomonas vaginalis, Trypanosoma cruzi | Anti-protozoan activity | nih.gov |

| Indazole derivatives | Brain-eating amoebae (Naegleria fowleri, Balamuthia mandrillaris) | Amoebicidal and static properties | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Potent antileishmanial candidates | taylorandfrancis.com |

Investigation of Other Potential Biological Activities

Beyond the well-established anticancer, anti-inflammatory, and antimicrobial properties, the versatile scaffold of this compound and its analogs suggests a broader range of potential biological activities. The indazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic applications. researchgate.netnih.gov

For instance, some indazole derivatives have been investigated as inhibitors of specific enzymes involved in various disease processes. This includes the inhibition of kinases, which are crucial regulators of cell signaling and are implicated in cancer and other proliferative disorders. The ability of certain indazole derivatives to inhibit Polo-like kinase 4 (PLK4) and Pim kinases with high potency highlights their potential in oncology.

Furthermore, the structural features of these compounds make them suitable for development as fluorescent probes for biological imaging, which can aid in visualizing cellular processes. There is also interest in their potential as inhibitors of cytochrome P450 enzymes, which are key to drug metabolism and could be relevant for managing drug-drug interactions. smolecule.comsmolecule.com The diverse biological landscape of indazole derivatives continues to be an active area of research, with ongoing efforts to discover new therapeutic applications. taylorandfrancis.commdpi.com

Computational and Theoretical Investigations of 3 Bromo 7 Fluoro 1h Indazole

Quantum Chemical Studies for Electronic Structure and Reactivity Predictions

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate molecular properties that govern stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides valuable insights into global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability.

While specific DFT data for 3-bromo-7-fluoro-1H-indazole is not extensively published, studies on analogous indazole derivatives provide a framework for understanding its likely properties. For instance, DFT calculations (B3LYP/6-31G++(d,p)) have been performed on various monohalogenated indazoles to evaluate their potential as corrosion inhibitors. dergipark.org.trresearchgate.net These studies calculate key quantum chemical parameters that are informative for predicting molecular behavior. The presence of both an electron-withdrawing fluorine atom and a bromine atom on the this compound ring system is expected to significantly influence its orbital energies and reactivity compared to unsubstituted indazole. Computational studies on 6-bromo-1H-indazole have shown that the bromine substituent lowers the LUMO energy, which can increase the molecule's reactivity toward nucleophilic partners.

Table 1: Representative Quantum Chemical Parameters for Related Indazole Derivatives (Calculated via DFT) This table presents data for analogous compounds to illustrate the types of parameters generated through DFT calculations, as specific values for this compound are not available in the cited literature.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-Fluoro-1H-indazole | -9.050 | -1.783 | 7.267 | dergipark.org.trresearchgate.net |

| 4-Bromo-1H-indazole | -8.996 | -2.020 | 6.976 | dergipark.org.trresearchgate.net |

| 4-Chloro-1H-indazole | -9.109 | -2.000 | 7.109 | dergipark.org.trresearchgate.net |

The distribution of electron density within a molecule is key to understanding its reactive behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable technique that visualizes the electrostatic potential on the electron density surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For halogenated indazole derivatives, the MEP surface reveals how electron-withdrawing substituents like fluorine and bromine redistribute charge across the aromatic system, affecting intermolecular interactions. In the case of this compound, the nitrogen atoms of the pyrazole (B372694) ring are expected to be regions of negative potential, making them potential sites for hydrogen bonding and coordination. researchgate.net

The aromaticity of the indazole core is a defining feature of its stability and reactivity. This property is influenced by the substituents on the ring. The fluorine atom at position 7 and the bromine atom at position 3 both exert strong electron-withdrawing inductive effects, which can modulate the π-electron system of the fused rings. ossila.com

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are crucial for drug discovery, providing predictions of how a ligand like this compound might interact with a biological target, such as a protein kinase.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule. While specific docking studies for this compound as a standalone fragment are not widely reported, its derivatives have been subjects of such investigations.

In a notable study targeting the c-MET kinase, computational methods were used to guide the optimization of indazole-based inhibitors. acs.orgnih.gov Advanced techniques like Free Energy Perturbation (FEP) calculations, which are built upon molecular dynamics simulations, were employed to predict the change in binding affinity (ΔG) resulting from substitutions on the indazole scaffold. nih.gov The calculations suggested that adding a fluorine atom at the 3-position of the indazole core would be highly favorable for binding, guiding the synthesis of such compounds. nih.gov Furthermore, methods like WaterMap analysis can be used to identify unstable water molecules in a protein's binding pocket that can be displaced by ligand functional groups to improve binding affinity, a strategy that was applied in the optimization of these c-MET inhibitors. acs.orgnih.gov More routine docking studies on other indazole derivatives have been used to predict binding modes in targets such as DNA gyrase and cyclooxygenase-2 (COX-2). jmchemsci.com

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target and elicit a biological response. dovepress.com Pharmacophore models can be generated based on the structures of known active ligands or the structure of the target's binding site. dovepress.com

Once created, this 3D query can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore potential hits. dovepress.comtandfonline.com The indazole scaffold itself has been identified as an effective component in inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1) through virtual screening campaigns. tandfonline.com For a molecule like this compound, a pharmacophore model could be developed from a set of active indazole-based inhibitors. This model would define the spatial arrangement of essential features, which could then guide the design of novel derivatives or be used to search for new compounds with a similar interaction profile. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of novel, yet-to-be-synthesized molecules. researchgate.netlongdom.org

QSAR studies on various series of indazole derivatives have successfully created predictive models. researchgate.netlongdom.org These models are built by calculating a range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that relates a selection of these descriptors to the observed biological activity. longdom.org For example, a 2D-QSAR model for a series of indazole derivatives designed as Threonine Tyrosine Kinase (TTK) inhibitors showed a high correlation coefficient (r² = 0.9512), indicating robust predictive accuracy. longdom.org A 3D-QSAR model for the same series highlighted that steric descriptors were crucial factors governing anticancer activity. longdom.org Such models provide valuable insights into the structural requirements for potency and can guide the rational design of more effective analogs based on the this compound scaffold.

Development of 2D and 3D-QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been instrumental in understanding the therapeutic potential of indazole derivatives.

In a notable study focused on the anticancer efficacy of a large dataset of 109 indazole derivatives, researchers developed robust 2D and 3D-QSAR models. imist.ma The 2D-QSAR model, which was constructed using Multiple Linear Regression (MLR), demonstrated a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. imist.ma This model's reliability was further reinforced by internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation regression coefficients. imist.ma

Complementing the 2D analysis, a 3D-QSAR model was developed using the SWF kNN (Step-Wise Forward k-Nearest Neighbor) approach. imist.ma This model also showed a high internal cross-validation regression coefficient (q² = 0.9132), signifying its robust predictive power. imist.ma Such models are crucial for predicting the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts on compounds with the highest therapeutic potential.

Below is an interactive data table summarizing the statistical parameters of the developed QSAR models for indazole derivatives.

| Model Type | Method | r² | q² | pred_r² | Key Finding |

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | Physicochemical and alignment-independent descriptors are predictive of activity. imist.ma |

| 3D-QSAR | SWF kNN | - | 0.9132 | - | Steric descriptors are crucial for governing anticancer activity. imist.ma |

Identification of Key Descriptors Influencing Biological Activity

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of a compound series. For indazole derivatives, including those based on the this compound scaffold, several key descriptors have been identified.

The 2D-QSAR study highlighted the importance of physicochemical and alignment-independent descriptors in predicting the anticancer activity of indazole derivatives. imist.ma In the 3D-QSAR analysis, steric descriptors were found to be particularly crucial in governing the compound's efficacy. imist.ma This suggests that the size and shape of the substituents on the indazole ring are critical for optimal interaction with the biological target.

Further insights into key descriptors can be gleaned from structure-activity relationship (SAR) analyses of indazole-containing compounds. For instance, in the optimization of c-MET inhibitors, the introduction of a fluorine atom at the 3-position of the indazole ring was found to be favorable for binding affinity. nih.gov Similarly, a nitrile group at the same position also enhanced binding, suggesting that electronic and hydrogen-bonding properties are important descriptors. nih.gov The SAR evaluation of another series of indazole derivatives revealed that nitro and ethoxy substitutions significantly enhanced anticancer potency, while bromo substitutions had varied effects on both anticancer and antioxidant activities. longdom.org These findings underscore the importance of specific substitutions in fine-tuning the biological activity of the this compound core.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide valuable information about their conformational stability and the dynamics of their interaction with biological targets.

Free Energy Perturbation (FEP) and Alchemical Transformations in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. This technique, which involves "alchemical" transformations where one molecule is gradually turned into another, has been pivotal in the lead optimization of compounds containing the indazole scaffold.

A prime example of the application of FEP is in the discovery and optimization of type-III c-MET inhibitors. nih.gov In this study, a limited set of FEP calculations were used to predict the binding affinities resulting from specific point changes to an indazole-containing inhibitor. nih.gov These calculations successfully guided the prioritization of synthetic targets. For instance, FEP calculations predicted that displacing a specific water molecule in the c-MET binding pocket with substituents at the 3-position of the indazole ring would be highly favorable. nih.gov

The predictions from the FEP protocol were subsequently confirmed by experimental data. The FEP calculations suggested that 3-fluoro and 3-cyano substitutions on the indazole ring would significantly improve binding affinity, a prediction that was borne out in biochemical assays. nih.gov Conversely, the FEP calculations predicted that a 4-fluoro-substituted indazole would have a weaker binding affinity, and this was also confirmed experimentally, validating the predictive power of the FEP approach in this context. nih.gov This demonstrates the crucial role of FEP and alchemical transformations in the rational design and optimization of potent inhibitors based on the this compound scaffold.

Below is a data table summarizing the FEP-guided optimization of an indazole-containing c-MET inhibitor.

| Substitution on Indazole | Predicted ΔΔG (kcal/mol) | Experimental Binding Affinity (Kd, nM) |

| 3-Fluoro | Favorable | Improved |

| 3-Cyano | Favorable | Improved |

| 4-Fluoro | Unfavorable (+1.87) | Weaker |

| 6-Fluoro | Unfavorable (+0.750) | Weaker |

| 3-Cyano, 5-Fluoro | Highly Favorable (-3.080) | Significantly Improved (87 nM for WT, 11 nM for mutant) |

Future Perspectives and Emerging Avenues in 3 Bromo 7 Fluoro 1h Indazole Research

Translational Research and Preclinical Development Considerations for Indazole-Based Therapeutics

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For therapeutics derived from 3-bromo-7-fluoro-1H-indazole, this process involves a rigorous preclinical development phase to assess safety and efficacy before human trials. dndi.org This phase evaluates aspects such as pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound), pharmacodynamics (the biochemical and physiological effects of the drug), and toxicology. researchgate.net

Table 1: Key Stages in Preclinical Development for Indazole-Based Therapeutics

| Stage | Objective | Key Activities |

| Lead Optimization | Refine the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. | Synthesis of analogs, structure-activity relationship (SAR) studies. |

| In Vitro Studies | Assess biological activity and potential toxicity in a controlled environment. | Cell-based assays, enzyme inhibition assays, preliminary safety pharmacology. |

| In Vivo Studies | Evaluate efficacy, safety, and pharmacokinetics in animal models. | Efficacy studies in disease models (e.g., tumor xenografts), toxicology studies. rsc.orgnih.gov |

| Formulation Development | Develop a stable and bioavailable drug product for clinical trials. | Solubility enhancement, selection of excipients, stability testing. |

Advanced Methodologies for High-Throughput Screening and Lead Discovery

Identifying novel therapeutic leads is a critical first step in drug discovery. High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. ucdavis.edu Derivatives of this compound can be included in such libraries to discover starting points for new drug development programs.

Fragment-based lead discovery (FBLD) is another powerful approach where small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized into more potent leads. nih.govresearchgate.net The indazole core is an ideal scaffold for FBLD. For instance, an indazole fragment was identified through a high-concentration biochemical screen and subsequently optimized into a potent AXL kinase inhibitor, a target associated with cancer and drug resistance. nih.govpdbj.org Advanced techniques like automated confocal microscopy and microfluidic platforms can further enhance the efficiency of screening campaigns for indazole-based compounds. ucdavis.edu

Table 2: Comparison of Lead Discovery Methodologies

| Methodology | Description | Advantages for Indazole Scaffolds |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for activity against a biological target. ebi.ac.uk | Allows for broad screening of diverse indazole derivatives to identify novel biological activities. |

| Fragment-Based Lead Discovery (FBLD) | Screening of small, low-molecular-weight fragments, followed by optimization into larger, more potent molecules. researchgate.net | The compact indazole core is well-suited for fragment libraries; provides a more efficient path to lead compounds. pdbj.org |

| Virtual Screening | Computational methods to predict the binding of compounds to a target. | Can prioritize which this compound derivatives are most likely to be active, saving resources. |

Addressing Drug Resistance and Off-Target Effects in Indazole-Based Therapeutics

A significant challenge in cancer therapy is the development of drug resistance, where tumors no longer respond to treatment. nih.gov Many indazole-based drugs are kinase inhibitors, and mutations in the target kinase can lead to resistance. nih.govresearchgate.net Future research on this compound derivatives will focus on designing compounds that can overcome these resistance mechanisms. For example, researchers have developed indazole-based inhibitors that covalently bind to their target, a strategy that can be effective against certain drug-resistant mutations in the Epidermal Growth Factor Receptor (EGFR). nih.gov

Off-target effects, where a drug interacts with unintended biological molecules, can lead to side effects. The development of highly selective inhibitors is a key goal. Kinase selectivity profiling, where a compound is tested against a large panel of different kinases, is a crucial step to identify and minimize off-target interactions for new indazole-based therapeutics. pdbj.orgrsc.org Structure-guided drug design can be employed to modify the this compound scaffold to enhance binding to the intended target while reducing interactions with other proteins. nih.gov

Development of Prodrug Strategies and Drug Delivery Systems

The physicochemical properties of a drug, such as its solubility, can impact its effectiveness. nih.gov The indazole scaffold, while versatile, can sometimes lead to compounds with poor water solubility. A prodrug is an inactive or less active precursor that is converted into the active drug within the body. nih.gov This strategy can be used to improve the solubility, stability, or targeted delivery of indazole-based therapeutics. For example, attaching a water-soluble group, like a phosphate (B84403) or a glycosyl moiety, to the indazole core could enhance solubility. nih.gov This promoiety would then be cleaved by enzymes in the body to release the active drug.

Advanced drug delivery systems, such as nanoparticles or liposomes, could also be explored to improve the therapeutic profile of drugs derived from this compound. These systems can protect the drug from degradation, improve its circulation time, and potentially target it to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity.

Exploration of this compound in Interdisciplinary Research Fields (e.g., Fluorescent Probes for Biological Imaging)

The unique chemical properties of the indazole ring extend its potential applications beyond therapeutics. Certain N-aryl-2H-indazoles have been identified as a novel class of fluorophores—molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.gov These compounds exhibit attractive properties for biological imaging, such as large Stokes shifts (the difference between absorption and emission wavelengths), which helps in reducing background noise. nih.gov